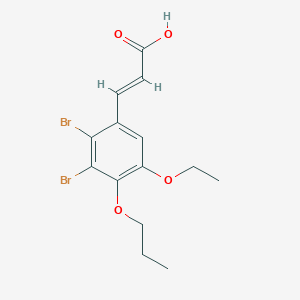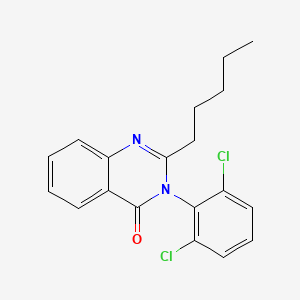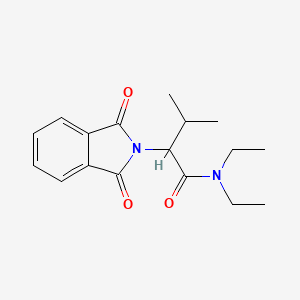![molecular formula C30H32N4O3 B10873661 2-[11-(2-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B10873661.png)
2-[11-(2-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(pyridin-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[11-(2-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepine derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dimethyl group, and a pyridin-2-ylmethyl acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[11-(2-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps. One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient and yield high purity products . The reaction conditions often include the use of silica-supported fluoroboric acid as a catalyst, which facilitates the formation of the desired product under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch reactors. The process would likely be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[11-(2-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The methoxy group and other substituents can be replaced with different functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-[11-(2-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an anxiolytic agent, showing promising results in binding studies with GABAA receptors.
Pharmacology: It has demonstrated antioxidant properties, making it a candidate for further research in oxidative stress-related conditions.
Biology: The compound’s interactions with biological targets can provide insights into its mechanism of action and potential therapeutic uses.
Industry: Its unique chemical structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-[11-(2-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. It has been shown to bind to the benzodiazepine binding site on GABAA receptors, which are involved in the regulation of neurotransmitter activity in the central nervous system . This binding can modulate the receptor’s activity, leading to anxiolytic effects. Additionally, its antioxidant properties suggest it may interact with reactive oxygen species, reducing oxidative stress in cells.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Lorazepam: Another benzodiazepine used for its sedative and anxiolytic effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
2-[11-(2-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(pyridin-2-ylmethyl)acetamide is unique due to its specific structural features, such as the methoxyphenyl group and the pyridin-2-ylmethyl acetamide moiety. These features contribute to its distinct pharmacological profile and potential therapeutic applications.
Propiedades
Fórmula molecular |
C30H32N4O3 |
|---|---|
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
2-[6-(2-methoxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C30H32N4O3/c1-30(2)16-23-28(25(35)17-30)29(21-11-4-7-14-26(21)37-3)34(24-13-6-5-12-22(24)33-23)19-27(36)32-18-20-10-8-9-15-31-20/h4-15,29,33H,16-19H2,1-3H3,(H,32,36) |
Clave InChI |
XCZUMBPZXHGBMM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NCC4=CC=CC=N4)C5=CC=CC=C5OC)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-chlorophenyl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10873592.png)
![N-(4-{[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B10873595.png)

![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)butanamide](/img/structure/B10873612.png)

![11-(2,3-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10873620.png)
![4-bromo-2-{(E)-[2-(4,5-dihydro-1H-imidazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B10873627.png)
![6-hexanoyl-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10873628.png)
![Ethyl 4-({[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetyl}amino)benzoate](/img/structure/B10873632.png)
![4-chloro-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10873639.png)
![18,19-dimethoxy-12-nitro-8-oxa-1-azapentacyclo[13.8.0.02,7.09,14.016,21]tricosa-2(7),3,5,9(14),10,12,16,18,20-nonaene-4,5-dicarbonitrile](/img/structure/B10873641.png)
![2-[7-(furan-2-ylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B10873643.png)
![Ethyl 2-{[(4-tert-butylphenyl)carbonyl]amino}-4-(4-ethoxyphenyl)thiophene-3-carboxylate](/img/structure/B10873654.png)

